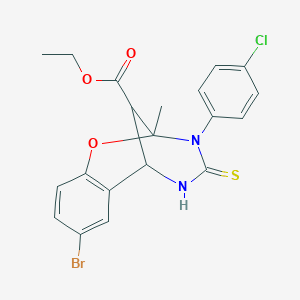![molecular formula C19H20ClN5OS B11216721 3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B11216721.png)
3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-[4-(3-chlorophényl)pipérazin-1-yl]éthyl]-2-sulfanylidène-1H-pyrido[2,3-d]pyrimidin-4-one est un composé organique complexe qui présente un cycle pipérazine, un groupe chlorophényle et un noyau pyrido[2,3-d]pyrimidin-4-one. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-[2-[4-(3-chlorophényl)pipérazin-1-yl]éthyl]-2-sulfanylidène-1H-pyrido[2,3-d]pyrimidin-4-one implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la condensation de matières premières appropriées, suivie d'une cyclisation et de modifications de groupes fonctionnels. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le diméthylformamide (DMF) et de catalyseurs tels que l'ascorbate de sodium .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que les réacteurs à flux continu et les plateformes de synthèse automatisées peuvent être utilisées pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
3-[2-[4-(3-chlorophényl)pipérazin-1-yl]éthyl]-2-sulfanylidène-1H-pyrido[2,3-d]pyrimidin-4-one subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer des groupes fonctionnels contenant de l'oxygène ou introduire des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions impliquent souvent des températures contrôlées et des niveaux de pH spécifiques pour obtenir les transformations souhaitées .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou des amines.
Applications de la recherche scientifique
3-[2-[4-(3-chlorophényl)pipérazin-1-yl]éthyl]-2-sulfanylidène-1H-pyrido[2,3-d]pyrimidin-4-one a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif aux propriétés antibactériennes et antifongiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels, y compris ses activités antitumorales et antivirales.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 3-[2-[4-(3-chlorophényl)pipérazin-1-yl]éthyl]-2-sulfanylidène-1H-pyrido[2,3-d]pyrimidin-4-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la synthèse de la paroi cellulaire bactérienne, ce qui entraîne une activité antibactérienne .
Applications De Recherche Scientifique
3-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 3-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the pyrido[2,3-d]pyrimidin-4-one core can inhibit specific enzymes or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[4-(4-Bromophényl)pipérazin-1-yl)]méthyl}-4-(3-chlorophényl)-5-(4-méthoxyphényl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Éthyl ester de cétirizine dihydrochlorure
- 2-(3-(4-(3-chlorophényl)pipérazin-1-yl)propyl)-(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one
Unicité
3-[2-[4-(3-chlorophényl)pipérazin-1-yl]éthyl]-2-sulfanylidène-1H-pyrido[2,3-d]pyrimidin-4-one est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles
Propriétés
Formule moléculaire |
C19H20ClN5OS |
|---|---|
Poids moléculaire |
401.9 g/mol |
Nom IUPAC |
3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H20ClN5OS/c20-14-3-1-4-15(13-14)24-10-7-23(8-11-24)9-12-25-18(26)16-5-2-6-21-17(16)22-19(25)27/h1-6,13H,7-12H2,(H,21,22,27) |
Clé InChI |
IBBCDXXQCSKUMB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCN2C(=O)C3=C(NC2=S)N=CC=C3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11216639.png)
![N-(4-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B11216652.png)
![9-Chloro-5-(4-methoxyphenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11216659.png)
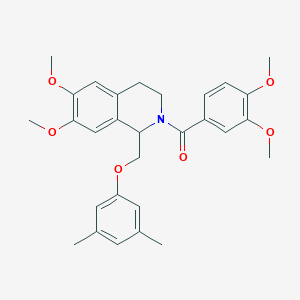
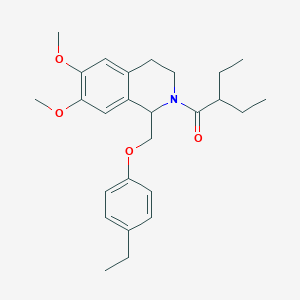
![3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11216681.png)
![N-cyclododecyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216685.png)
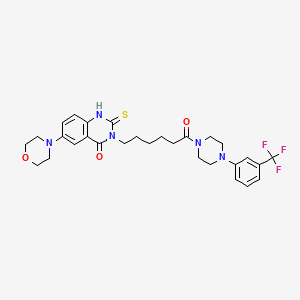
![4-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B11216695.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide](/img/structure/B11216699.png)
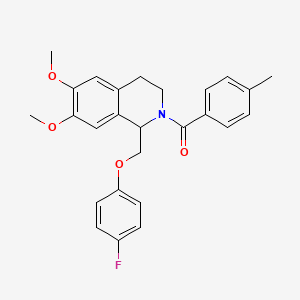
![Propan-2-yl 2-({[5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11216712.png)
![7-(2,3-Dimethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11216733.png)
